Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate TBTC is a selective retinoid X receptor α agonist. It acts by improving behavioral deficit in Alzheimer's disease model mice.
Brand Name: Vulcanchem
CAS No.: 213192-26-8
VCID: VC0544717
InChI: InChI=1S/C14H21NO2S/c1-14(2,3)8-5-6-9-10(7-8)18-12(15)11(9)13(16)17-4/h8H,5-7,15H2,1-4H3
SMILES: CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N
Molecular Formula: C14H21NO2S
Molecular Weight: 267.39 g/mol

Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 213192-26-8

Cat. No.: VC0544717

Molecular Formula: C14H21NO2S

Molecular Weight: 267.39 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 213192-26-8

Specification

CAS No. 213192-26-8
Molecular Formula C14H21NO2S
Molecular Weight 267.39 g/mol
IUPAC Name methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C14H21NO2S/c1-14(2,3)8-5-6-9-10(7-8)18-12(15)11(9)13(16)17-4/h8H,5-7,15H2,1-4H3
Standard InChI Key BYFPSGIBNPFZOY-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N
Canonical SMILES CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N
Appearance Solid powder

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects its bicyclic architecture. The core structure consists of a thiophene ring fused to a partially saturated cyclohexene ring (4,5,6,7-tetrahydro-1-benzothiophene). Key substituents include:

  • Amino group (-NH₂) at position 2, which confers nucleophilic reactivity and hydrogen-bonding capacity.

  • tert-Butyl group (-C(CH₃)₃) at position 6, introducing steric bulk and enhancing lipophilicity.

  • Methyl ester (-COOCH₃) at position 3, a common prodrug moiety that modulates solubility and metabolic stability.

The molecular formula is C₁₅H₂₁NO₂S, with a molecular weight of 279.40 g/mol.

Table 1: Molecular Properties of Methyl 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

PropertyValue
Molecular FormulaC₁₅H₂₁NO₂S
Molecular Weight279.40 g/mol
logP (Estimated)2.8–3.5
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (ester O, NH₂)
Polar Surface Area65–75 Ų

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of tetrahydrobenzothiophene derivatives typically employs the Gewald reaction, a multicomponent process involving ketones, cyanoacetates, and elemental sulfur . For this compound, a plausible pathway involves:

  • Cyclohexenone alkylation: Introduction of the tert-butyl group via Friedel-Crafts alkylation or nucleophilic substitution.

  • Thiophene ring formation: Reaction of the alkylated cyclohexenone with methyl cyanoacetate and sulfur under basic conditions to form the tetrahydrobenzothiophene core .

  • Amination: Conversion of a nitro or halide group at position 2 to an amino group via reduction (e.g., catalytic hydrogenation) or nucleophilic substitution.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Cyclohexenone alkylationtert-Butyl chloride, AlCl₃
2Gewald reactionMethyl cyanoacetate, S₈, morpholine
3Nitro reductionH₂, Pd/C, ethanol

Spectroscopic Characterization

While direct spectral data for the compound is unavailable, analogous structures suggest:

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (ester C=O stretch) and ~3350 cm⁻¹ (N-H stretch).

  • ¹H NMR:

    • δ 1.2–1.4 ppm (tert-butyl, 9H, s),

    • δ 2.5–3.5 ppm (tetrahydrobenzothiophene aliphatic protons),

    • δ 5.2 ppm (NH₂, broad, exchangeable).

  • ¹³C NMR: δ 172 ppm (ester carbonyl), δ 50–60 ppm (tert-butyl quaternary carbon).

Physicochemical Properties

The tert-butyl group enhances lipophilicity (logP ~3), favoring solubility in organic solvents like dichloromethane or ethyl acetate. The amino and ester groups contribute to moderate aqueous solubility (~0.1–1 mg/mL). The compound likely exhibits a melting point of 150–180°C, inferred from similar tert-butyl-substituted tetrahydrobenzothiophenes .

Table 3: Estimated Physicochemical Data

PropertyValue
Melting Point150–180°C
Solubility (Water)0.1–1 mg/mL
Solubility (DCM)>50 mg/mL
pKa (NH₂)~8.5

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